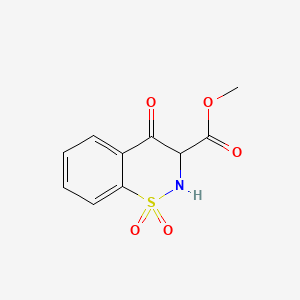

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Description

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a bicyclic sulfonamide derivative characterized by a 1,2-benzothiazine core substituted with a methyl ester at position 3, a ketone at position 4, and two sulfonyl oxygen atoms (1,1-dioxide) . This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam, which share the 1,2-benzothiazine scaffold but differ in substituents . Its synthesis typically involves N-alkylation of saccharin followed by base-catalyzed ring expansion, as demonstrated in studies on similar derivatives . The compound’s crystal structure reveals non-planar ring conformations and intramolecular hydrogen bonding, contributing to its stability .

Properties

IUPAC Name |

methyl 1,1,4-trioxo-2,3-dihydro-1λ6,2-benzothiazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5S/c1-16-10(13)8-9(12)6-4-2-3-5-7(6)17(14,15)11-8/h2-5,8,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAKVQDJSUIRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)C2=CC=CC=C2S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20951803 | |

| Record name | Methyl 1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29209-29-8 | |

| Record name | 2H-1,2-Benzothiazine-3-carboxylic acid, 3,4-dihydro-4-oxo-, methyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29209-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029209298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,1,4-trioxo-1,2,3,4-tetrahydro-1lambda~6~,2-benzothiazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with sulfur-containing reagents, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the dioxide moiety to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted benzothiazines, sulfoxides, and sulfones. These products often exhibit different pharmacological properties, making them valuable for further research and development.

Scientific Research Applications

Medicinal Chemistry

Non-Steroidal Anti-Inflammatory Agents (NSAIDs)

One of the primary applications of this compound is as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Research has indicated that derivatives of methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine exhibit anti-inflammatory properties. The synthesis routes include reactions with organic isocyanates and ammonolysis processes to produce various N-substituted benzothiazine carboxamides .

Antimicrobial Activity

Studies have shown that benzothiazine derivatives possess antimicrobial properties. These compounds have been tested against a range of bacterial strains and fungi, demonstrating effectiveness that could lead to the development of new antimicrobial agents .

Anticancer Research

There is emerging evidence that methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine derivatives may exhibit anticancer activity. Preliminary studies suggest that they can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .

Agricultural Applications

Pesticide Development

Benzothiazine derivatives are being explored for their potential use as pesticides. Their chemical structure allows for modifications that can enhance efficacy against specific pests while minimizing environmental impact. Research into their application as herbicides and fungicides is ongoing .

Materials Science

Polymer Chemistry

In materials science, methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine has been utilized in the development of polymers with enhanced properties. The incorporation of benzothiazine structures into polymer matrices can improve thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation, cell proliferation, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related derivatives:

Key Observations :

- Substituent Effects :

- Ester Groups : Methyl esters (e.g., target compound) generally exhibit higher hydrolytic stability compared to ethyl esters (e.g., Ethyl 4-hydroxy-2-methyl derivative) due to reduced steric hindrance .

- Halogenation : Chloro substituents (e.g., at position 6 in ) enhance lipophilicity, improving blood-brain barrier penetration for CNS targets .

- Hydroxyl vs. Ketone : The 4-oxo group in the target compound increases electrophilicity, facilitating interactions with enzymatic active sites (e.g., calpain I inhibition) , whereas 4-hydroxy derivatives are prone to oxidation .

Key Observations :

- Reaction Efficiency : Alkylation of hydroxyl precursors (e.g., ) yields higher purity products (>75%) compared to dichloro-substituted derivatives (25–36% in ), likely due to steric hindrance from bulky substituents .

- Solvent Influence : Reflux in acetonitrile () improves reaction rates compared to THF/water mixtures ().

Pharmacological Activity

- Calpain Inhibition : The target compound’s 4-oxo group and methyl ester enhance its potency (IC₅₀ = 5–7 nM) compared to ethyl or benzyl-substituted analogues (IC₅₀ = 15–30 nM) .

- Anti-inflammatory Activity : Ethyl 4-hydroxy derivatives (e.g., Piroxicam impurities) show 51.4% inhibition in carrageenan-induced edema models, while methyl 4-ethoxy derivatives exhibit reduced activity due to lower solubility .

Physicochemical Properties

Key Observations :

- The monohydrate form () improves aqueous solubility compared to anhydrous forms.

- Lipophilicity (LogP) increases with larger alkyl groups (ethyl > methyl) and halogen substituents .

Biological Activity

Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a compound within the benzothiazine family known for its potential pharmaceutical applications, particularly in anti-inflammatory and analgesic contexts. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H9NO5S

- CAS Number : 29209-30-1

The compound features a benzothiazine ring system with various functional groups that contribute to its biological properties.

Anti-inflammatory Effects

Research indicates that derivatives of benzothiazine compounds exhibit significant anti-inflammatory properties. For instance, methyl esters of benzothiazine have been synthesized and tested for their efficacy as non-steroidal anti-inflammatory agents. The synthesis process often involves hydrolysis and subsequent modifications to enhance bioactivity.

Table 1: Summary of Anti-inflammatory Studies

The anti-inflammatory action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The presence of the carboxylate group in the structure enhances interaction with the enzyme's active site, leading to effective inhibition.

Case Study 1: Synthesis and Characterization

A study conducted by Arshad et al. (2008) focused on the synthesis of methyl 3-hydroxy-4-oxo-benzothiazine derivatives. The researchers utilized X-ray crystallography to determine the compound's structure and confirmed the presence of intramolecular hydrogen bonding that stabilizes its conformation. The results indicated a significant potential for further modifications to enhance biological activity .

Case Study 2: In Vivo Efficacy

In a separate investigation, animal models were employed to assess the anti-inflammatory effects of methyl derivatives of benzothiazines. The results demonstrated a marked reduction in inflammatory markers and pain responses when compared to control groups. This suggests that these compounds could serve as viable alternatives to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3,4-dihydro-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via bromination of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide using N-bromosuccinimide (NBS) in CCl₄ under reflux (2 hours), followed by recrystallization in water/methanol . Key parameters include stoichiometric ratios (1:1.1 substrate:NBS), use of dibenzoyl peroxide as a radical initiator, and vacuum distillation for solvent removal.

- Validation : Purity is confirmed via single-crystal X-ray diffraction (SC-XRD) with R factor = 0.047 .

Q. How is the molecular conformation and hydrogen-bonding network characterized in this compound?

- Structural Analysis : SC-XRD reveals an orthorhombic crystal system (Pbca space group) with a = 7.7504 Å, b = 14.5638 Å, c = 21.0615 Å, and Z = 8 . The benzothiazine ring adopts a semi-chair conformation, stabilized by intramolecular O–H⋯O hydrogen bonds (O3–H3⋯O5, 1.84 Å) and intermolecular C–H⋯O interactions (e.g., C10–H10B⋯O4, 2.994 Å) .

- Software : Structures are solved using SHELXS97 and refined with SHELXL97 .

Q. What spectroscopic techniques are employed to confirm the compound’s identity?

- Analytical Workflow :

- ¹H/¹³C NMR : Assignments correlate with SC-XRD data (e.g., methyl ester protons at δ ~3.7 ppm; aromatic protons at δ ~7.3–7.9 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 289.26 [M+H⁺]) align with theoretical Mᵣ .

- TLC : Used for reaction monitoring (e.g., hexane/EtOAc 4:1, Rf = 0.35) .

Advanced Research Questions

Q. How do structural discrepancies between reported benzothiazine derivatives impact reactivity or crystallographic refinement?

- Case Study : The title compound’s hydroxy and methyl ester substituents confer an S-configuration, contrasting with non-hydroxylated analogs (e.g., Antsyshkina et al., 2003). This affects hydrogen-bonding motifs and necessitates SHELXL97 refinement with anisotropic displacement parameters for non-H atoms .

- Data Contradictions : Discrepancies in bond lengths (e.g., C7–C8 = 1.514 Å vs. typical C–C single bonds ~1.54 Å) suggest partial double-bond character due to conjugation with the carbonyl group .

Q. What strategies resolve challenges in hydrogen-bond-directed supramolecular assembly during crystallization?

- Approach : Co-crystallization with water (monohydrate form) enhances lattice stability via O–H⋯O (water to carbonyl) and C–H⋯O (methyl to sulfone) interactions .

- Validation : PLATON/ORTEP-3 analysis confirms intermolecular distances (e.g., N1⋯O7 = 3.032 Å) and packing efficiency (Dx = 1.616 Mg/m³) .

Q. How do substituent variations at the 2-position influence bioactivity in benzothiazine derivatives?

- SAR Insights : Alkyl/aryl groups at C2 (e.g., propyl in related compounds) modulate steric bulk and electronic effects, altering binding to targets like NMDA receptors or calpain I . For example, methyl/ethyl substituents enhance calpain inhibition (IC50 = 5–7 nM) compared to bulkier groups .

- Experimental Design : Analog synthesis involves nucleophilic substitution (e.g., propyl iodide with methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide under N₂) .

Q. What methodologies address analytical challenges in detecting and quantifying process-related impurities?

- Impurity Profiling : HPLC-MS identifies analogs like ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Meloxicam Impurity A) using retention time (tR) and m/z 283.3 [M-H]⁻ .

- Mitigation : Recrystallization (water/methanol) reduces impurity levels to <0.1% .

Methodological Tables

Table 1. Crystallographic Data for this compound Monohydrate

| Parameter | Value |

|---|---|

| Formula | C₁₀H₉NO₆S·H₂O |

| Mr | 289.26 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 7.7504(5) |

| b (Å) | 14.5638(9) |

| c (Å) | 21.0615(14) |

| V (ų) | 2377.3(3) |

| Z | 8 |

| R factor | 0.047 |

Table 2. Key Synthetic Parameters for Bromination Step

| Reagent | Quantity (mmol) | Role |

|---|---|---|

| Substrate | 1.95 | Benzothiazine core |

| N-Bromosuccinimide | 2.145 | Brominating agent |

| Dibenzoyl peroxide | 0.15 | Radical initiator |

| CCl₄ | 10 mL | Solvent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.